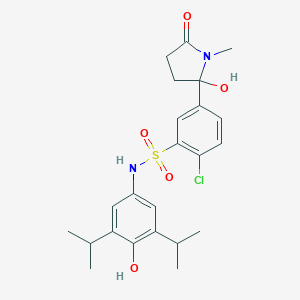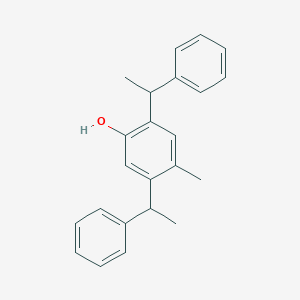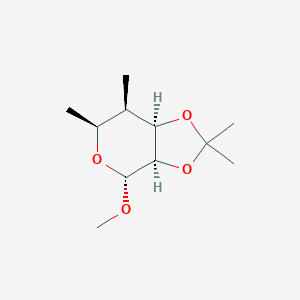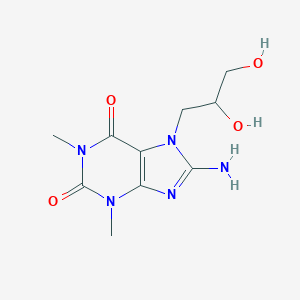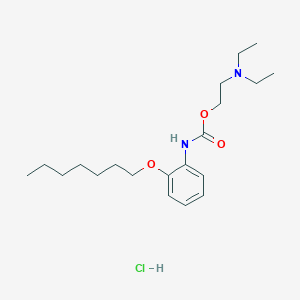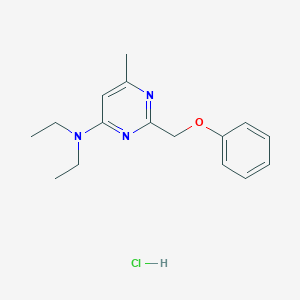
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride is a synthetic compound that belongs to the pyrimidine family. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The unique structure and properties of this compound make it an attractive target for scientific research.
Wirkmechanismus
The mechanism of action of Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. This compound has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride is its versatility in the laboratory. This compound can be easily synthesized and modified to create new derivatives with different properties and applications. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride. One area of interest is the development of new derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the toxicity profile of this compound and its potential impact on human health.
In conclusion, Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride is a versatile compound with potential applications in various fields of scientific research. Its unique properties and potential pharmacological effects make it an attractive target for further investigation. However, careful monitoring of its toxicity and further research on its mechanism of action are needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with 6-methyl-2-(phenoxymethyl) pyrimidine-4-amine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
102207-83-0 |
|---|---|
Produktname |
Pyrimidine, 4-(diethylamino)-6-methyl-2-(phenoxymethyl)-, hydrochloride |
Molekularformel |
C16H22ClN3O |
Molekulargewicht |
307.82 g/mol |
IUPAC-Name |
N,N-diethyl-6-methyl-2-(phenoxymethyl)pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-4-19(5-2)16-11-13(3)17-15(18-16)12-20-14-9-7-6-8-10-14;/h6-11H,4-5,12H2,1-3H3;1H |
InChI-Schlüssel |
ZUVGOYZTUBYECR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC=CC=C2.Cl |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=C1)C)COC2=CC=CC=C2.Cl |
Andere CAS-Nummern |
102207-83-0 |
Synonyme |
N,N-diethyl-6-methyl-2-(phenoxymethyl)pyrimidin-4-amine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



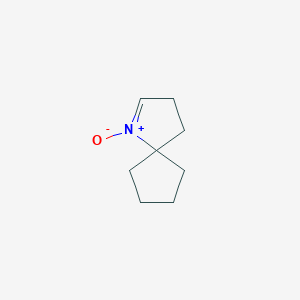
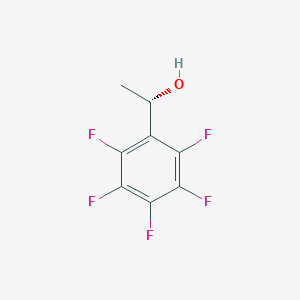
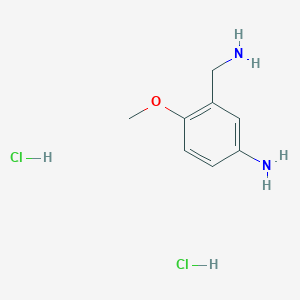
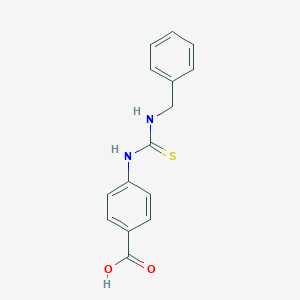
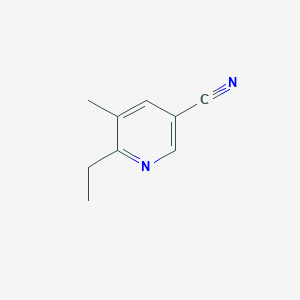
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)
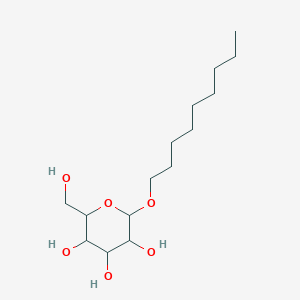
![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)
